5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
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Overview
Description
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. It is of significant interest in scientific research due to its neurotoxic properties, which are similar to those of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound is primarily studied for its effects on the nervous system and its potential to induce Parkinsonian symptoms in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: The cyclization process involves the formation of the tetrahydropyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Neurological Research: It is used to study the mechanisms of neurodegeneration and to develop animal models of Parkinson’s disease.
Pharmacological Studies: The compound is employed to investigate the effects of potential neuroprotective agents and to screen for new therapeutic drugs.
Toxicological Research: Researchers use this compound to understand the toxicological effects of fluorinated tetrahydropyridines on the nervous system.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to a toxic cation, similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This toxic cation interferes with mitochondrial function, leading to oxidative stress and neuronal damage. The compound primarily targets dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
6-Hydroxydopamine: Another neurotoxin used to induce Parkinsonian symptoms in animal models.
Uniqueness
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom may enhance the compound’s ability to cross the blood-brain barrier and increase its neurotoxic potency .
Biological Activity
5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5F-MPTP) is a fluorinated derivative of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The biological activity of this compound has garnered interest due to its implications in neurotoxicity and potential therapeutic applications. This article delves into the biological activity of 5F-MPTP, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5F-MPTP is characterized by the following chemical structure:
- Molecular Formula : C12H14FN
- Molecular Weight : 201.25 g/mol
- IUPAC Name : this compound
The primary mechanism by which 5F-MPTP exerts its effects is through the selective inhibition of mitochondrial complex I. This inhibition leads to increased oxidative stress and subsequent neuronal apoptosis. In particular, studies have shown that 5F-MPTP induces neurodegeneration in dopaminergic neurons by mimicking the effects of MPTP, which is known to cause Parkinson's disease-like symptoms in animal models .
Neurotoxicity
Research indicates that 5F-MPTP exhibits significant neurotoxic effects similar to those observed with MPTP. In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that 5F-MPTP induces cell death through apoptosis. The compound increased levels of reactive oxygen species (ROS) and activated caspases involved in apoptosis pathways .
Anticancer Potential
Interestingly, some studies have explored the potential anticancer properties of 5F-MPTP. The compound has been shown to exhibit cytotoxicity against various cancer cell lines. For instance, it was reported that 5F-MPTP could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests a dual role where the compound may be both neurotoxic and potentially useful in cancer therapy.
Case Study: Neurotoxicity Assessment
A notable study investigated the neurotoxic effects of 5F-MPTP in a rodent model. The results indicated that administration of 5F-MPTP led to significant loss of dopaminergic neurons in the substantia nigra region of the brain, mirroring the pathology seen in Parkinson's disease. Behavioral assessments revealed motor deficits consistent with dopaminergic dysfunction .
Table: Comparative Analysis of MPTP and 5F-MPTP
Compound | Neurotoxic Effects | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MPTP | High | 0.15 | Complex I inhibition |
5-Fluoro-MPTP | Moderate | 0.12 | Complex I inhibition; ROS production |
Properties
CAS No. |
651321-21-0 |
---|---|
Molecular Formula |
C12H14FN |
Molecular Weight |
191.24 g/mol |
IUPAC Name |
5-fluoro-1-methyl-4-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
SGVHDZYGNOTBAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C(C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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